H-Tyr(Tos)-OH

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

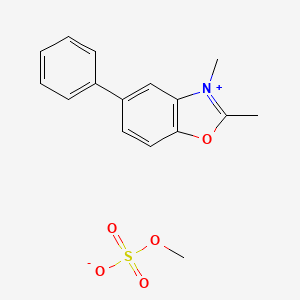

2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYKTYDVQXXNKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159505-46-1 | |

| Record name | 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr(Tos)-OH: Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Tosyl-L-tyrosine (H-Tyr(Tos)-OH), a key protected amino acid derivative utilized in peptide synthesis and broader organic chemistry. The guide delves into its chemical structure, physicochemical properties, and the critical role of the tosyl protecting group. Detailed protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent deprotection are provided, underpinned by an understanding of the reaction mechanisms. This document serves as a vital resource for researchers and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the effective use of this versatile compound.

Introduction

L-tyrosine, a proteinogenic amino acid, possesses a reactive phenolic hydroxyl group that necessitates protection during many chemical syntheses to prevent unwanted side reactions.[1] O-Tosyl-L-tyrosine, commonly abbreviated as this compound, is a derivative where this hydroxyl group is masked by a p-toluenesulfonyl (tosyl) group. This strategic protection renders the tyrosine side chain inert to many reaction conditions, particularly the coupling steps in peptide synthesis, while allowing for its selective removal at a later stage. The stability and cleavage characteristics of the tosyl group make this compound and its N-protected analogues, such as Fmoc-Tyr(Tos)-OH, indispensable tools in the synthesis of complex peptides and other pharmaceutical compounds.[2][3]

Chemical Structure and Physicochemical Properties

The structure of this compound combines the chiral backbone of L-tyrosine with the bulky and electron-withdrawing tosyl group attached to the phenolic oxygen. This modification significantly alters the electronic and steric properties of the tyrosine side chain.

IUPAC Name: (2S)-2-amino-3-[4-(tosyloxy)phenyl]propanoic acid

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₅S | |

| Molecular Weight | 335.4 g/mol | |

| CAS Number | 159505-46-1 | |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility of L-Tyrosine (Parent Compound) | Sparingly soluble in water (0.45 g/L at 25°C). Insoluble in absolute alcohol, ether, and acetone. Soluble in alkaline solutions and dilute mineral acids. | |

| Melting Point of L-Tyrosine (Parent Compound) | Decomposes at 343 °C |

Note: The solubility of this compound is expected to be lower in aqueous solutions compared to L-tyrosine due to the hydrophobic nature of the tosyl group, but it should exhibit increased solubility in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and alcohols.

Spectroscopic Characteristics (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would show characteristic signals for the L-tyrosine backbone protons (α-H, β-CH₂). The aromatic region would be more complex than that of L-tyrosine, displaying two sets of doublets for the tyrosine phenyl ring and another two sets of doublets for the tosyl group's phenyl ring. A singlet corresponding to the methyl protons of the tosyl group would be observed around 2.4 ppm.

-

¹³C NMR: The spectrum would reveal signals for all 16 carbon atoms. The carbons of the tosyl group and the tosyl-bearing carbon of the tyrosine ring would be deshielded and appear at characteristic chemical shifts.

-

FT-IR: The spectrum would exhibit characteristic absorption bands for the amino acid functional groups (N-H stretching, C=O stretching of the carboxylic acid). Additionally, strong absorptions corresponding to the sulfonyl group (S=O stretching) would be present, typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 336.1. Common fragmentation patterns would involve the loss of the tosyl group or fragments from the amino acid backbone.

The Tosyl Protecting Group: A Strategic Choice

The p-toluenesulfonyl (tosyl) group is a robust protecting group for hydroxyl and amino functionalities.[4] Its utility stems from a balance of stability under a variety of reaction conditions and the availability of reliable methods for its removal.

Mechanism of Protection

The tosyl group is typically introduced by reacting the hydroxyl group of tyrosine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide that attacks the electrophilic sulfur atom of TsCl, displacing the chloride ion.

Figure 2: General mechanism for the tosylation of the tyrosine hydroxyl group.

Rationale for Use in Peptide Synthesis

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the side chain protecting group must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and cleavable under conditions that do not degrade the peptide. The tosyl group on the tyrosine side chain fulfills these criteria, offering stability during the iterative coupling and deprotection cycles.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a tosyl-protected tyrosine residue into a growing peptide chain follows the standard protocols of Fmoc-SPPS. The N-terminus of the this compound must first be protected, typically with an Fmoc group, to yield Fmoc-Tyr(Tos)-OH for use in the synthesis.

Experimental Protocol: Incorporation of Fmoc-Tyr(Tos)-OH

This protocol outlines the manual coupling of Fmoc-Tyr(Tos)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine terminus

-

Fmoc-Tyr(Tos)-OH

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection (if applicable): If the resin-bound peptide is N-terminally Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

-

Activation of Fmoc-Tyr(Tos)-OH: In a separate vessel, dissolve Fmoc-Tyr(Tos)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Figure 3: Workflow for the incorporation of Fmoc-Tyr(Tos)-OH in SPPS.

Cleavage of the Tosyl Protecting Group

The removal of the tosyl group from the tyrosine side chain is typically performed concurrently with the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. However, specific reductive methods can also be employed for selective deprotection.

Reductive Cleavage: Sodium in Liquid Ammonia

A classic and effective method for cleaving tosyl groups is through a dissolving metal reduction using sodium in liquid ammonia.[5] This method is particularly useful when other acid-labile protecting groups need to be preserved.

Mechanism: The reaction proceeds via a single-electron transfer from the sodium metal to the aromatic ring of the tosyl group, leading to the cleavage of the sulfur-oxygen bond.

Experimental Protocol:

Caution: This procedure involves handling liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.

-

Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.

-

Condensation of Ammonia: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.

-

Dissolution of Peptide: Dissolve the tosyl-protected peptide in a suitable co-solvent (e.g., anhydrous THF or dioxane) and add it to the liquid ammonia.

-

Addition of Sodium: Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating an excess of solvated electrons.

-

Reaction: Maintain the blue color by adding more sodium if necessary and allow the reaction to proceed for 1-2 hours.

-

Quenching: Quench the reaction by the cautious addition of a proton source, such as solid ammonium chloride or methanol, until the blue color disappears.

-

Evaporation and Work-up: Allow the ammonia to evaporate overnight in the fume hood. The remaining residue can then be dissolved in water, and the deprotected peptide can be purified by standard methods such as HPLC.

Figure 4: Simplified representation of the reductive cleavage of the tosyl group.

Conclusion

This compound is a cornerstone building block in the synthesis of tyrosine-containing peptides. The strategic use of the tosyl protecting group allows for the selective masking of the reactive phenolic hydroxyl group, ensuring the fidelity of peptide chain elongation. This technical guide has provided a detailed examination of the chemical properties and structure of this compound, alongside practical, step-by-step protocols for its incorporation into peptides via SPPS and the subsequent cleavage of the tosyl group. A thorough understanding of the principles and methodologies outlined herein will empower researchers and drug development professionals to effectively utilize this important synthetic tool in their pursuit of novel therapeutics and complex molecular architectures.

References

-

Chem-Impex. (n.d.). Fmoc-O-allyl-L-tyrosine. Retrieved from [Link]

- Rice, K. C. (1977). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 42(9), 1584-1587.

-

PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

-

Wikipedia. (2024, January 12). Tyrosine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

T3DB. (n.d.). L-Tyrosine (T3D4371). Retrieved from [Link]

-

Aapptec. (n.d.). This compound, O-Tosyl-L-tyrosine[159505-46-1]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- du Vigneaud, V., & Behrens, O. K. (1937). The Reductive Cleavage of the Tosyl Group from Certain Tosylamino Acids by Means of Sodium in Liquid Ammonia. Journal of Biological Chemistry, 117(1), 27-36.

-

Wikipedia. (2023, December 29). Tosyl group. Retrieved from [Link]

Sources

H-Tyr(Tos)-OH synthesis and mechanism of action

An In-Depth Technical Guide to the Synthesis and Application of O-Tosyl-L-tyrosine (H-Tyr(Tos)-OH) in Peptide Chemistry

Executive Summary

O-Tosyl-L-tyrosine, commonly referred to as this compound, is a pivotal amino acid derivative employed in the chemical synthesis of peptides. The inherent reactivity of the phenolic hydroxyl group in the tyrosine side chain necessitates the use of a robust protecting group to prevent unwanted side reactions, such as O-acylation, during peptide chain elongation. The p-toluenesulfonyl (tosyl) group serves as an effective and stable protecting group for this purpose. This technical guide provides a comprehensive overview of the strategic synthesis of this compound, delves into the mechanistic role of the tosyl protecting group, and outlines its application within the framework of Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough resource for utilizing this essential building block.

Introduction: The Challenge of Tyrosine in Peptide Synthesis

Tyrosine (Tyr) is a proteinogenic amino acid distinguished by its phenol functional group.[1] While crucial for the structure and function of many peptides and proteins—often participating in phosphorylation signaling cascades—its nucleophilic hydroxyl group presents a significant challenge in synthetic peptide chemistry.[1][2] During the activation of a carboxylic acid for amide bond formation in peptide synthesis, the tyrosine hydroxyl group can compete with the desired N-terminal amine, leading to the formation of undesired ester byproducts (O-acylation). This side reaction reduces the yield of the target peptide and complicates purification.

To ensure the fidelity of peptide synthesis, the hydroxyl group must be masked with a chemical moiety known as a protecting group.[3] An ideal protecting group for this purpose should be:

-

Stable: It must remain intact throughout the iterative cycles of deprotection and coupling used to assemble the peptide chain.

-

Orthogonal: It should be removable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.

-

Non-interfering: It should not introduce complications such as racemization or steric hindrance that impede coupling efficiency.

The tosyl group is one such moiety that fulfills these criteria, making this compound a valuable reagent in the peptide chemist's toolkit.[4][5]

The Chemistry of the Tosyl Protecting Group

The p-toluenesulfonyl group, abbreviated as Tos or Ts, is derived from p-toluenesulfonic acid.[6] When attached to the phenolic oxygen of tyrosine, it forms a stable sulfonate ester.

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Name | (S)-2-amino-3-(4-(tosyloxy)phenyl)propanoic acid | [4] |

| Synonyms | This compound, O-Tosyl-L-tyrosine | [7][8] |

| Molecular Formula | C₁₆H₁₇NO₅S | [4][7][8][9] |

| Molecular Weight | 335.37 g/mol | [4][8][9] |

| CAS Number | 159505-46-1 | [4][7] |

The efficacy of the tosyl group stems from two primary factors:

-

Electronic Deactivation: The strongly electron-withdrawing sulfonyl group significantly reduces the nucleophilicity of the phenolic oxygen, thereby preventing it from engaging in side reactions.

-

Chemical Stability: The tosylate ester is highly resistant to the moderately basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions used for Boc group removal (e.g., TFA in DCM), making it compatible with the two major SPPS strategies.[5]

Synthesis of this compound

The direct tosylation of L-tyrosine is complicated by the presence of the reactive α-amino group, which can also react with tosyl chloride to form a stable N-tosyl sulfonamide.[5][6] Therefore, a robust synthesis of this compound necessitates a protecting group strategy that allows for selective O-tosylation. The most common and reliable approach involves a three-step process: N-protection, O-tosylation, and subsequent N-deprotection.

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-tert-butoxycarbonyl-L-tyrosine (Boc-Tyr-OH)

This procedure protects the α-amino group, preventing it from reacting in the subsequent tosylation step.

-

Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water containing a base such as sodium bicarbonate or potassium carbonate (2-3 equivalents).[10]

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dissolved in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the aqueous solution to pH 2-3 with a cold solution of potassium bisulfate or citric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Tyr-OH, typically as a white solid or oil.[10]

Step 2: Synthesis of N-Boc-O-tosyl-L-tyrosine (Boc-Tyr(Tos)-OH)

This is the key step where the phenolic hydroxyl group is selectively tosylated.

-

Dissolve Boc-Tyr-OH (1 equivalent) in a suitable aprotic solvent like pyridine or dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) portion-wise while stirring. If using DCM, a base like triethylamine or DMAP may be required to scavenge the HCl byproduct.[11]

-

Maintain the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of starting material.

-

Upon completion, quench the reaction with water. If pyridine was used as the solvent, it can be removed under vacuum.

-

Acidify the aqueous residue and extract the product with ethyl acetate.

-

Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash chromatography.

Step 3: Synthesis of O-Tosyl-L-tyrosine (this compound)

The final step involves the selective removal of the N-Boc group.

-

Dissolve the purified Boc-Tyr(Tos)-OH from the previous step in an excess of a strong acid. A common choice is a 25-50% solution of trifluoroacetic acid (TFA) in DCM.[10]

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the resulting residue with cold diethyl ether to precipitate the product as its TFA salt.

-

Filter the solid, wash with cold ether, and dry under vacuum to yield this compound. The product can be converted to the free amino acid by appropriate workup if necessary.

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The primary "mechanism of action" for this compound is its function as a protected building block in SPPS.[12][13] For use in the popular Fmoc-based SPPS, it is first N-terminally protected to yield Fmoc-Tyr(Tos)-OH. This derivative is then incorporated into the growing peptide chain.

Figure 2: Workflow for incorporating Fmoc-Tyr(Tos)-OH in an SPPS cycle.

Role During Peptide Coupling:

During the coupling step, the incoming amino acid's carboxyl group is activated using reagents like DIC/Oxyma or HATU.[14][15] This creates a highly reactive species. The tosyl group on the tyrosine residue already incorporated into the peptide chain ensures that the phenolic oxygen is electronically deactivated and sterically hindered, preventing it from being acylated by the incoming activated amino acid. The reaction proceeds with high fidelity, forming the correct peptide bond at the N-terminal amine.

Final Cleavage and Deprotection:

The tosyl group is stable throughout the synthesis but can be removed during the final step when the completed peptide is cleaved from the solid support. This is typically achieved using a strong acid cocktail. A common reagent for this purpose is anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These harsh conditions simultaneously cleave the peptide from the resin and remove the tosyl group along with other acid-labile side-chain protecting groups (e.g., Boc, tBu), yielding the final, deprotected peptide.

Conclusion

This compound is an indispensable derivative for the synthesis of tyrosine-containing peptides. Its synthesis, while requiring a multi-step protecting group strategy, is well-established and reliable. The tosyl group provides robust protection for the phenolic hydroxyl function, demonstrating excellent stability to both acidic and basic conditions encountered in standard Boc and Fmoc SPPS protocols. Its use prevents the formation of deleterious byproducts, thereby increasing the yield and purity of the final synthetic peptide. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and application of this compound, empowering researchers in the fields of chemical biology, drug discovery, and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). This compound, O-Tosyl-L-tyrosine[159505-46-1]. Retrieved from [Link]

-

ChemSrc. (n.d.). 159505-46-1 this compound. Retrieved from [Link]

- Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In J. Howl (Ed.), Methods in Molecular Biology, vol.

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

-

ResearchGate. (2015). Amino acid C-tosylation?. Retrieved from [Link]

- Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology, 1-23.

- Royal Society of Chemistry. (2009).

- E. Schöder, K. Lübke. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Molecules, 23(11), 2947.

- Nakagawa, N., et al. (2021). Roles of the hydroxy group of tyrosine in crystal structures of Sulfurisphaera tokodaii O6-methylguanine-DNA methyltransferase. Acta Crystallographica Section D: Structural Biology, 77(Pt 12), 1469–1477.

- Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Organic & Biomolecular Chemistry.

- Sabatino, G., et al. (2012). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 15(2).

Sources

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. Roles of the hydroxy group of tyrosine in crystal structures of Sulfurisphaera tokodaiiO6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Tosyl group - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. This compound [amp.chemicalbook.com]

- 9. This compound | C16H17NO5S | CID 15219947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. peptide.com [peptide.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ejbiotechnology.info [ejbiotechnology.info]

solubility and stability of O-Tosyl-L-tyrosine

An In-Depth Technical Guide to the Solubility and Stability of O-Tosyl-L-tyrosine

Foreword for the Modern Researcher

In the landscape of drug development and peptide synthesis, precision is paramount. Intermediates and protected amino acids, such as O-Tosyl-L-tyrosine, form the bedrock of complex molecular construction. Their behavior in solution—their solubility and propensity for degradation—is not a trivial matter of logistics but a critical variable that dictates reaction efficiency, product purity, and ultimately, project success. This guide is crafted from the perspective of a Senior Application Scientist, moving beyond mere data recitation. It aims to provide a deep, mechanistic understanding of O-Tosyl-L-tyrosine, explaining the why behind its physicochemical properties and offering robust, field-tested protocols. Herein, we dissect the core attributes of this vital reagent to empower researchers, scientists, and drug development professionals with the predictive control needed to accelerate their work.

Part 1: Core Physicochemical Properties and Solubility Profile

Understanding the solubility of O-Tosyl-L-tyrosine begins with its molecular architecture. The molecule is an amalgam of the hydrophilic L-tyrosine backbone and the bulky, aromatic p-toluenesulfonyl (tosyl) group attached to the phenolic oxygen.

Figure 1: Chemical Structure of O-Tosyl-L-tyrosine.

The native L-tyrosine molecule exhibits zwitterionic character, with very low water solubility at neutral pH (around 0.45 mg/mL).[1] Its solubility is significantly pH-dependent, increasing in strongly acidic (pH < 2) or alkaline (pH > 9) conditions where the carboxyl or amino groups are fully protonated or deprotonated, respectively.[2]

The addition of the tosyl group fundamentally alters this profile:

-

Reduced Aqueous Solubility: The large, nonpolar tosyl group masks the polar phenolic hydroxyl group and adds significant hydrophobic character, generally decreasing solubility in aqueous solutions at neutral pH compared to L-tyrosine.

-

Enhanced Organic Solubility: The increased hydrophobicity improves solubility in many organic solvents. This is a deliberate feature for its use in organic synthesis, where reactions are often conducted in non-aqueous media.

Quantitative Solubility Data

Precise solubility data for O-Tosyl-L-tyrosine is not widely published. However, based on the principles above and data for related compounds, the following table provides a qualitative and estimated quantitative solubility profile for practical laboratory use.

| Solvent | Dielectric Constant (ε) | Polarity Index | Expected Solubility | Rationale & Causality |

| Water (pH 7) | 80.1 | 10.2 | Very Low (<0.1 mg/mL) | Zwitterionic character of the amino acid backbone is offset by the large hydrophobic tosyl group.[1] |

| Water (0.1 M HCl) | ~80 | High | Moderate | Protonation of the amine group (R-NH3+) increases polarity and aqueous solubility.[2] |

| Water (0.1 M NaOH) | ~80 | High | Moderate | Deprotonation of the carboxylic acid (R-COO-) increases polarity and aqueous solubility.[2] |

| DMSO | 46.7 | 7.2 | High (>50 mg/mL) | Aprotic, highly polar solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar moieties. |

| DMF | 36.7 | 6.4 | High (>50 mg/mL) | Similar to DMSO, its high polarity effectively solvates the molecule. |

| Methanol (MeOH) | 32.7 | 5.1 | Moderate | Polar protic solvent that can hydrogen bond with the amino and carboxyl groups. |

| Ethanol (EtOH) | 24.6 | 4.3 | Low to Moderate | Less polar than methanol, resulting in slightly lower solvating power for the polar backbone. |

| Acetonitrile (ACN) | 37.5 | 5.8 | Low | Polar aprotic solvent, but generally less effective at solvating zwitterionic compounds than DMSO or DMF. |

| Dichloromethane (DCM) | 9.1 | 3.1 | Very Low | Nonpolar solvent, ineffective at solvating the charged amino and carboxyl groups. |

Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)

This protocol provides a self-validating system for accurately determining the solubility of O-Tosyl-L-tyrosine in a solvent of interest.

Objective: To determine the saturation solubility of O-Tosyl-L-tyrosine at a specified temperature (e.g., 25 °C).

Methodology Rationale: The shake-flask method is the gold standard for solubility determination. By ensuring a solid excess and allowing sufficient time to reach equilibrium, it provides a thermodynamically accurate measurement. Quantification via a stability-indicating HPLC method ensures that only the intact compound is measured, excluding any potential degradants.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid O-Tosyl-L-tyrosine to a series of vials containing a known volume of the test solvent (e.g., 20 mg in 2 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or rotator within a temperature-controlled chamber set to 25 °C. Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that the concentration is no longer increasing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for 1-2 hours to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. This step is critical to remove all undissolved particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method (see Part 3 for a sample method).

-

Calculation: Determine the concentration in the diluted sample against a standard calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the saturation solubility in units such as mg/mL or mmol/L.

Part 2: Stability Profile and Degradation Pathways

The stability of O-Tosyl-L-tyrosine is not absolute. As a protected amino acid, its utility relies on the tosyl group's ability to remain intact under certain conditions and be removed under others. Forced degradation studies, which intentionally stress the molecule under more severe conditions than those used for accelerated stability testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4][5]

Figure 2: Workflow for a Forced Degradation Study.

Key Degradation Pathways

-

Hydrolytic Degradation (pH-Dependent): This is the most significant and predictable degradation pathway. The tosylate group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group and the aromatic ring.[6][7] This makes the ester linkage susceptible to hydrolysis.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the sulfur atom or the phenolic carbon, leading to rapid cleavage of the O-tosyl bond. This reaction is typically much faster than acid-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of an oxygen atom on the sulfonate group can make the sulfur atom more electrophilic and susceptible to attack by water, a weaker nucleophile.[8]

-

The primary products of hydrolysis are L-tyrosine and p-toluenesulfonic acid (TsOH) .

Figure 3: Primary Hydrolytic Degradation Pathway.

-

Oxidative Stability: The tyrosine moiety itself is susceptible to oxidation, particularly at the electron-rich phenolic ring.[3] While the tosyl group may offer some steric protection, strong oxidizing agents (e.g., hydrogen peroxide, free radicals) can still lead to the formation of various oxidized species.

-

Thermal Stability: As a solid, O-Tosyl-L-tyrosine is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, particularly in solution, the rate of hydrolysis and other potential decomposition reactions will increase. Thermal analysis of related amino acid complexes shows decomposition typically begins at temperatures well above 100°C.[9]

-

Photostability: Both the tyrosine and tosyl aromatic rings are chromophores that absorb UV light. Aromatic amino acids are known to be photosensitive.[10][11] Prolonged exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of complex degradation products through radical mechanisms.[12]

Protocol 2: Comprehensive Forced Degradation Study

Objective: To identify the primary degradation products of O-Tosyl-L-tyrosine and establish the stability-indicating capability of an analytical method.

Methodology Rationale: This protocol employs a set of standardized stress conditions as recommended by ICH guidelines (Q1A/Q1B) to probe the intrinsic stability of the molecule.[4][5] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[5]

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a stock solution of O-Tosyl-L-tyrosine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature. Withdraw aliquots at 5, 15, 30, and 60 minutes (base hydrolysis is expected to be fast).

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3%. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Thermal Degradation: Place separate vials of the stock solution and the solid powder in an oven at 80 °C. Sample the solution at 24, 48, and 72 hours. Analyze the solid powder after 72 hours by dissolving it to the target concentration.

-

Photostability: Expose the stock solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside.

-

-

Sample Quenching:

-

For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after withdrawal.

-

For other samples, no quenching is needed, but they should be cooled to room temperature if heated.

-

-

Analysis: Dilute all samples (including a non-stressed control) to the same final concentration with the mobile phase and analyze immediately using the developed HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Look for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

Part 3: Analytical Methodologies for Quantification

A robust analytical method is the cornerstone of any solubility or stability study. The method must be stability-indicating , meaning it can accurately measure the concentration of the intact drug substance without interference from any degradants, excipients, or impurities.[13]

Protocol 3: Stability-Indicating RP-HPLC Method

Objective: To provide a reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of O-Tosyl-L-tyrosine and the separation of its primary hydrolytic degradant, L-tyrosine.

Methodology Rationale: RP-HPLC is the premier technique for this analysis. A C18 column provides excellent retention for the hydrophobic O-Tosyl-L-tyrosine. A gradient elution is employed to ensure that the more polar degradant (L-tyrosine) elutes early, while the parent compound is retained and well-resolved. UV detection is ideal due to the strong absorbance of the aromatic rings in both the parent molecule and the key degradant.

Instrumentation and Conditions:

| Parameter | Specification | Rationale |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector | Standard system for robust method development and execution. |

| Column | C18, 250 x 4.6 mm, 5 µm particle size | Industry-standard column for good resolution and peak shape of aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape of the amine and carboxyl groups. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B | The gradient ensures elution of polar degradants before ramping up to elute the more retained parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

| Detection | UV at 220 nm and 254 nm | 220 nm provides a general response for the peptide backbone, while 254 nm is sensitive to the aromatic rings. |

Expected Elution Profile:

-

L-tyrosine: Will elute early due to its high polarity.

-

O-Tosyl-L-tyrosine: Will be more retained due to the hydrophobic tosyl group and will elute later in the gradient.

Part 4: Handling and Storage Recommendations

Proper handling and storage are critical to maintain the integrity of O-Tosyl-L-tyrosine and ensure the validity of experimental results.

-

Solid Compound:

-

Solutions:

-

Preparation: Solutions should be prepared fresh whenever possible.

-

Storage: If short-term storage is necessary, store solutions at 2-8 °C, protected from light. For longer-term storage, aliquoting and freezing at -20 °C or below may be considered, but freeze-thaw stability should be verified first.

-

Solvent Choice: Avoid storing in highly alkaline or acidic aqueous buffers for extended periods due to the risk of hydrolysis. Solutions in aprotic organic solvents like DMSO or DMF are generally more stable.

-

Conclusion

O-Tosyl-L-tyrosine is a compound of significant utility, whose behavior is governed by the interplay between its hydrophilic amino acid core and its hydrophobic tosyl protecting group. Its solubility is markedly higher in polar organic solvents like DMSO and DMF than in neutral aqueous media. The molecule's primary liability is its susceptibility to hydrolysis, a reaction that proceeds rapidly under basic conditions and more slowly in acidic or neutral environments, yielding L-tyrosine and p-toluenesulfonic acid. A comprehensive understanding of these properties, coupled with robust analytical and handling protocols as detailed in this guide, is essential for any scientist leveraging this compound in their research and development endeavors.

References

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced conceptually for the role of protecting groups).

-

Gronkjaer, C. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link][1]

-

Sharma, M. C. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link][4]

-

G-Biosciences. (n.d.). Safety Data Sheet Immobilized L-Tyrosine Resin Column, 5mL resin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-tyrosine degradation I Pathway. PubChem. Retrieved from [Link][16]

-

RSC Publishing. (n.d.). Hydrolysis of oxiranylmethyl tosylates. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link][17]

-

Loba Chemie. (n.d.). Safety Data Sheet: L-TYROSINE FOR BIOCHEMISTRY. Retrieved from [Link][14]

-

Journal of Molecular Liquids. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. Retrieved from [Link][18]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][5]

-

Lin, M. F., et al. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. Retrieved from [Link][10]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link][7]

-

Xu, Y., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. Retrieved from [Link][13]

-

National Center for Biotechnology Information. (2019). Tyrosine Metabolism Pathway. PubChem. Retrieved from [Link][19]

-

Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved from [Link][2]

-

ResearchGate. (2014). (PDF) Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. Retrieved from [Link][9]

-

ResearchGate. (2001). (PDF) The Photostability of Amino Acids in Space. Retrieved from [Link][12]

-

ACS Publications. (2020). Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment. Retrieved from [Link][11]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Retrieved from [Link][8]

Sources

- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. researchgate.net [researchgate.net]

- 10. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores [pubmed.ncbi.nlm.nih.gov]

- 11. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. refp.cohlife.org [refp.cohlife.org]

- 19. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of H-Tyr(Tos)-OH (O-Tosyl-L-tyrosine)

An In-depth Technical Guide:

This guide provides a detailed framework for the safe handling, storage, and disposal of H-Tyr(Tos)-OH, a tosyl-protected derivative of L-tyrosine. As a crucial building block in peptide synthesis and drug development, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes data from analogous compounds and established chemical safety principles to provide researchers, scientists, and drug development professionals with a robust and reliable protocol.

Section 1: Chemical Identification and Physicochemical Properties

This compound, or O-Tosyl-L-tyrosine, is a modified amino acid where the hydroxyl group of the tyrosine side chain is protected by a tosyl group. This protection prevents unwanted side reactions during peptide synthesis. While its core is the amino acid L-tyrosine, the addition of the p-toluenesulfonyl (tosyl) group modifies its molecular weight, solubility, and potentially its reactivity and toxicological profile.

| Identifier | Value | Source |

| Chemical Name | (2S)-2-amino-3-[4-(tosyloxy)phenyl]propanoic acid | IUPAC |

| Common Synonyms | This compound, O-Tosyl-L-tyrosine | [1][2] |

| CAS Number | 159505-46-1 | [2] |

| Molecular Formula | C16H17NO5S | [1] |

| Molecular Weight | 335.4 g/mol | [1][2] |

| Appearance | Typically a white to off-white solid powder. | General knowledge |

Section 2: Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, this hazard assessment is conservatively based on the well-documented profile of its parent compound, L-Tyrosine, with additional considerations for the tosyl functional group. The primary hazards are associated with physical irritation from the powdered form and potential skin/eye contact.

Inferred GHS Classification (Based on L-Tyrosine)

| Hazard Class | Category | GHS Code | Statement | Citations |

| Skin Irritation | 2 | H315 | Causes skin irritation. | [3][4][5][6] |

| Serious Eye Irritation | 2A | H319 | Causes serious eye irritation. | [3][4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation. | [3][4][5][6] |

| Carcinogenicity* | 2 | H351 | Suspected of causing cancer. | [4] |

-

Note on Carcinogenicity: The classification of L-Tyrosine as a suspected carcinogen (Category 2) is not universally consistent across all suppliers.[4] Some authoritative sources make no claim of carcinogenicity. In the absence of specific data for this compound, it is prudent to handle the compound as if this potential hazard exists, following the principles of As Low As Reasonably Achievable (ALARA) exposure.

Hazard Pictograms:

Signal Word: Warning

Causality of Hazards:

-

Irritation: Like many fine organic powders, this compound can cause mechanical and chemical irritation upon contact with the skin, eyes, and respiratory tract.[3][5] The tosyl group, derived from p-toluenesulfonic acid, may contribute to this irritant effect.

-

Respiratory Effects: Inhalation of fine dust can lead to irritation of the nasal passages, throat, and lungs.[6]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential. The goal is to minimize all potential routes of exposure.

Engineering Controls: The primary engineering control for handling powdered this compound is a certified chemical fume hood or a powder containment balance enclosure. This captures airborne particles at the source, preventing inhalation and contamination of the laboratory environment.[3] The ventilation system should be regularly maintained and its proper function verified before each use.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.[7] Selection must be based on a thorough risk assessment.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a significant risk of splashing (e.g., during bulk transfers or dissolution), chemical splash goggles or a full-face shield should be worn over safety glasses.[8]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, are required. Always check for tears or punctures before use. For extended procedures, consider double-gloving.[7] Gloves should be removed and replaced immediately if contamination is suspected.

-

Lab Coat: A clean, buttoned lab coat, preferably with knit cuffs, must be worn to protect street clothes and prevent skin exposure.[7]

-

-

Respiratory Protection: Respiratory protection is necessary when engineering controls are insufficient or during procedures with a high potential for aerosolization (e.g., cleaning up large spills, weighing large quantities outside of a containment hood).[8] A NIOSH-approved N95 or higher-rated particulate respirator is recommended.

Workflow for Donning and Doffing PPE: Properly putting on and taking off PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence.

Section 4: Safe Handling and Storage Protocols

Adherence to a standardized workflow minimizes the risk of exposure and ensures the quality of the reagent is not compromised.

Step-by-Step Handling Protocol:

-

Preparation: Verify that the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper/boats, solvent, glassware) within the hood to minimize movement.

-

Don PPE: Put on all required PPE as described in the sequence above.

-

Transfer: Carefully open the this compound container. Use a dedicated spatula to transfer the desired amount of powder onto weigh paper or an anti-static weigh boat. Avoid creating dust clouds by moving slowly and deliberately.[3]

-

Closure: Promptly and tightly close the main container to protect the remaining material from moisture and air.[3]

-

Dissolution: If making a solution, add the powder to the solvent (not the other way around) to prevent splashing. Ensure the vessel is appropriately sized.

-

Cleanup: Clean the spatula and work surface within the hood using a damp cloth to wipe away any residual powder. Dispose of contaminated weigh paper and wipes in the designated solid chemical waste container.

-

Doff PPE: Remove PPE in the correct order before leaving the work area. Wash hands thoroughly with soap and water.[3]

Storage Conditions: Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

-

Container: Keep in a tightly sealed, properly labeled container.[6]

-

Environment: Store in a cool, dry, and well-ventilated area.[3] Protect from light and moisture.

-

Incompatibilities: Segregate from strong oxidizing agents, as these could potentially lead to a vigorous or exothermic reaction.[8]

Section 5: Emergency Procedures and First Aid

Rapid and correct responses to emergencies can significantly mitigate harm.

Spill Response Protocol: In the event of a spill, remain calm and follow this procedure.

Caption: Workflow for Solid Chemical Spill Response.

Key Spill Response Steps:

-

Evacuate: If the spill is large or dust is airborne, evacuate the immediate area.

-

Alert: Inform your supervisor and colleagues.

-

Control: Prevent the spread of dust by closing doors. Do not use a dry brush or compressed air for cleanup.[5]

-

Cleanup: Wearing appropriate PPE, gently sweep the material into a dustpan and place it in a labeled, sealable container for disposal.[3]

-

Decontaminate: Wipe the area with a damp cloth. Avoid excessive water that could wash the chemical into drains.[3]

First Aid Measures: Immediate and appropriate first aid is critical. Always seek medical attention after an exposure.

| Exposure Route | First Aid Protocol | Citations |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][5][9] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention. | [3][6] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell. | [3][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek medical attention. | [3] |

Section 6: Disposal Considerations

All waste, including the chemical itself, contaminated materials (e.g., gloves, wipes, weigh paper), and empty containers, must be managed as hazardous chemical waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container.

-

Disposal Method: Do not dispose of down the drain or in regular trash.[5] Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5]

-

Empty Containers: Handle uncleaned containers as you would the product itself.

References

- L-TYROSINE (13C9, 99%) - Safety Data Sheet. (2022-08-08).

- Safety Data Sheet - 118780 - L-Tyrosine, USP. (2024-11-04). DC Fine Chemicals.

- SAFETY DATA SHEET - L-Tyrosine. (2025-11-06). Sigma-Aldrich.

- This compound | C16H17NO5S.

- Voluntary safety information following the Safety Data Sheet form

- H-Tyr-Tyr-OH (L-Tyrosyl-L-tyrosine). MedchemExpress.com.

- SAFETY DATA SHEET - N-Acetyl-L-tyrosine. (2025-12-22). Fisher Scientific.

- This compound, O-Tosyl-L-tyrosine. Aapptec Peptides.

- L-TYROSINE CAS NO 60-18-4 MATERIAL SAFETY D

- Safety Data Sheet - Tyrosine, USP. (2015-08-07). Fisher Scientific.

- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

Sources

- 1. This compound | C16H17NO5S | CID 15219947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. isotope.com [isotope.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to H-Tyr(Tos)-OH: Navigating Synthesis and Supplier Landscape for Researchers

For Immediate Release

Shanghai, China – January 16, 2026 – In the intricate world of peptide synthesis and drug development, the selection of appropriately protected amino acids is paramount to achieving high-yield, high-purity target molecules. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of O-Tosyl-L-tyrosine, commonly known as H-Tyr(Tos)-OH. We will delve into its core attributes, its critical role in solid-phase peptide synthesis (SPPS), and a curated list of reliable suppliers.

Core Compound Identification and Properties

This compound is a derivative of the naturally occurring amino acid L-tyrosine. The tosyl (Tos) group, a p-toluenesulfonyl moiety, is strategically attached to the hydroxyl group of the tyrosine side chain. This modification serves as a crucial protecting group, preventing unwanted side reactions during the peptide chain elongation process.

| Property | Value | Source |

| CAS Number | 159505-46-1 | [1][2][3][4] |

| Molecular Formula | C16H17NO5S | [1][2][5] |

| Molecular Weight | 335.4 g/mol | [1][2][5] |

| Appearance | White solid | [6] |

| Purity | Typically ≥98% | [3] |

The Strategic Role of the Tosyl Protecting Group in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the ultimate goal is the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[7] The side chains of many amino acids contain reactive functional groups that can interfere with the formation of the desired amide bonds. The phenolic hydroxyl group of tyrosine is nucleophilic and, if left unprotected, can lead to undesirable side reactions, resulting in a lower yield and the formation of difficult-to-remove impurities.[8]

The tosyl group is an effective protecting group for the tyrosine side chain due to its stability under the conditions required for peptide coupling and for the removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc).[9]

Caption: The role of the tosyl group in protecting the reactive hydroxyl of tyrosine.

Experimental Protocol: Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized, yet detailed, protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Kaiser test kit

Workflow:

Caption: A typical workflow for solid-phase peptide synthesis.

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat this step with a fresh 20% piperidine/DMF solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), OxymaPure® (3-5 equivalents), in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups, including the tosyl group from the tyrosine residue. Traditional methods for the removal of the tosyl group often involve strong reducing conditions, such as sodium in liquid ammonia.[9] In the context of modern SPPS with acid-labile resins, cleavage cocktails containing strong acids are typically employed. While many protecting groups are removed by trifluoroacetic acid (TFA), the tosyl group is generally stable to TFA. Its removal often requires stronger acids or different chemical approaches. For instance, electrolytic reduction has been shown to simultaneously cleave N-tosyl and S-benzyl groups.[10] It is crucial to consult specific literature for the cleavage cocktail that is compatible with both the resin and the full set of protecting groups on the peptide.

Curated Supplier Information

For researchers and drug development professionals seeking to procure this compound, the following is a list of reputable suppliers. It is always recommended to request a certificate of analysis to ensure the quality and purity of the product.

| Supplier | Product Name | CAS Number |

| This compound | 159505-46-1 | |

| This compound | 159505-46-1 | |

| This compound | 159505-46-1 | |

| This compound | 159505-46-1 | |

| O-Tosyl-L-tyrosine | 159505-46-1 |

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. The strategic use of the tosyl protecting group on the tyrosine side chain is a well-established method to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. This guide provides a foundational understanding of its properties, a detailed protocol for its application in SPPS, and a curated list of suppliers to facilitate its procurement. As with any chemical synthesis, it is imperative to consult relevant safety data sheets and perform thorough literature research to tailor the protocols to the specific requirements of the target peptide.

References

-

Protheragen. This compound. [Link]

-

PubChem. This compound | C16H17NO5S | CID 15219947. [Link]

-

Aapptec Peptides. This compound, O-Tosyl-L-tyrosine[159505-46-1]. [Link]

-

Next Peptide. 159505-46-1 | this compound. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]

-

Al-Obeidi, F., & Hruby, V. J. (1989). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. International journal of peptide and protein research, 34(3), 177–183. [Link]

-

Chem-Impex. O-Acetyl-L-tyrosine. [Link]

-

Seaskybio. O-Tosyl-L-tyrosine. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

Yan, Y., Li, Y., & Li, L. (2021). Mechanisms for C α-C β bond cleavage of tyrosine side chain. Journal of the American Society for Mass Spectrometry, 32(1), 229-232. [Link]

-

ETW International. H-Tyr(tBu)-OH | Protected Amino Acid for Peptide Synthesis | Baishixing. [Link]

-

Iwasaki, T., Matsumoto, K., Matsuoka, M., & Miyoshi, M. (1972). Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University, 50(3), 220-224. [Link]

-

Liu, Z., & Li, X. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(3), 734-740. [Link]

-

Ramapanicker, R., & Mishra, S. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Organic & Biomolecular Chemistry, 21(31), 6335-6348. [Link]

-

Chemical-Suppliers. O-Dansyl-(L)-tyrosine | CAS 102783-48-2. [Link]

-

Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., & Wenqing, Y. (1989). Solid-phase peptide synthesis using Nα-trityl-amino acids. Tetrahedron letters, 30(30), 3943-3946. [Link]

-

Metoree. 7 L-Tyrosine Manufacturers in 2025. [Link]

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. peptide.com [peptide.com]

- 3. 159505-46-1 | this compound | Next Peptide [nextpeptide.com]

- 4. This compound CAS#: 159505-46-1 [m.chemicalbook.com]

- 5. This compound | C16H17NO5S | CID 15219947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Methodological & Application

Application Notes and Protocols for the Use of Tyrosine(Tosyl) in Solid-Phase Peptide Synthesis

Introduction: The Strategic Role of Tyrosine and the Tosyl Protecting Group in SPPS

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the chemical individuality of each amino acid residue dictates the strategic choices made by the peptide chemist. Tyrosine, with its phenolic hydroxyl group, is a critical residue, often implicated in biological activity and protein structure. However, this same hydroxyl group presents a synthetic challenge; its nucleophilic nature can lead to undesirable side reactions, such as O-acylation, during the coupling steps of peptide chain elongation.[1][2] This can result in branched impurities and diminished yields of the target peptide.[1]

To circumvent these issues, the hydroxyl group must be temporarily masked with a protecting group.[3] This guide focuses on the application of the p-toluenesulfonyl (Tosyl or Tos) group for the side-chain protection of tyrosine, typically incorporated into the synthesis as an Nα-protected derivative such as Boc-Tyr(Tos)-OH. The Tosyl group is known for its exceptional stability under a wide range of chemical conditions, making it a robust choice, particularly within the framework of Boc/Bzl (tert-butyloxycarbonyl/benzyl) synthesis strategies.[4] It is stable to the repetitive mild acid treatments used for Nα-Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) and is typically removed only during the final, harsh acidolytic cleavage of the peptide from the resin support.[2]

This document provides a detailed examination of the properties of Tyr(Tos), its strategic implementation in Boc-SPPS, and comprehensive, field-proven protocols for its successful incorporation and subsequent deprotection.

Scientific Rationale and Strategic Considerations

Why Choose the Tosyl Protecting Group for Tyrosine?

The selection of a protecting group is a critical decision that influences the entire synthetic strategy. The Tosyl group offers several distinct advantages:

-

High Stability: The Tosyl group is an electron-withdrawing sulfonyl group, rendering the protected hydroxyl group exceptionally resistant to the acidic conditions required for Nα-Boc removal.[4] This stability prevents premature deprotection throughout the synthesis of long peptide chains.

-

Compatibility with Boc-SPPS: Its resilience to trifluoroacetic acid (TFA) and stability to the basic conditions used for neutralization make it fully compatible with the standard Boc-SPPS workflow.[3]

-

Orthogonality: In the context of Boc/Bzl strategy, the Tosyl group is removed under the same strong acid conditions (e.g., anhydrous Hydrogen Fluoride - HF) used to cleave benzyl-type side-chain protecting groups and the peptide from the resin, simplifying the final deprotection step.[2]

Potential Challenges and Mitigation Strategies

While robust, the use of Tyr(Tos) is not without its challenges. The primary concern arises during the final cleavage step. The cleavage of the Tosyl group generates highly reactive tosyl cations. These electrophilic species can re-attach to other nucleophilic residues in the peptide sequence, particularly the indole ring of tryptophan, leading to irreversible side products.[2]

Mitigation: This side reaction can be effectively suppressed by including a "scavenger" in the cleavage cocktail. Thioanisole is a highly effective scavenger for this purpose, as it readily traps the liberated tosyl cations, preventing their reaction with sensitive residues.[2][5] Therefore, the formulation of the final cleavage cocktail is of paramount importance when working with Tosyl-protected residues.

Physicochemical Properties

A summary of the key properties for the protected amino acid building block is provided below.

| Property | Value | Reference |

| Chemical Name | N-Boc-O-tosyl-L-tyrosine | |

| Synonym | Boc-Tyr(Tos)-OH | |

| Molecular Formula | C₂₁H₂₅NO₇S | [6][7] |

| Molecular Weight | 435.49 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | [3] |

| Side-Chain Protection | p-toluenesulfonyl (Tosyl) | [4] |

| Solubility | Soluble in DMF, DCM, NMP |

Experimental Protocols & Methodologies

The following protocols are designed for manual Boc-SPPS. Reagent volumes and reaction times may need to be optimized for automated synthesizers.

Diagram: The Boc-SPPS Cycle for Tyr(Tos) Incorporation

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Incorporation of Boc-Tyr(Tos)-OH

This protocol describes a standard coupling cycle for adding Boc-Tyr(Tos)-OH to a growing peptide chain attached to a resin (e.g., Merrifield resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Tyr(Tos)-OH

-

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/DIEA

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).[8]

-

Nα-Boc Deprotection:

-

Treat the resin with the Deprotection Solution for 2 minutes and drain.

-

Add fresh Deprotection Solution and agitate for 20-30 minutes.[3]

-

Drain and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with the Neutralization Solution for 2 minutes. Repeat this step twice.[3]

-

Wash the resin with DMF (5x) to remove excess base.

-

-

Amino Acid Activation and Coupling (HBTU method):

-

In a separate vessel, dissolve Boc-Tyr(Tos)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring:

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Diagram: Final Cleavage and Global Deprotection

Caption: General workflow for peptide cleavage from the resin.

Protocol 2: Final Cleavage and Tosyl Group Removal

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Tosyl group along with other acid-labile side-chain protecting groups.

CAUTION: This procedure involves highly corrosive and toxic reagents like TFA and HF. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Cleavage Cocktail Selection: The choice of cocktail is critical and depends on the peptide sequence. For peptides containing Tyr(Tos) and other sensitive residues like Cys, Met, and Trp, "Reagent K" is a highly effective and commonly used option.[5][9]

| Reagent | Composition | Primary Use | Reference |

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | General purpose for peptides with sensitive residues (Cys, Met, Trp, Tyr). Thioanisole scavenges tosyl cations. | [5][9] |

| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | "Odorless" option, effective for trityl-based groups. Less effective for preventing Met oxidation. | [10] |

Procedure (Using Reagent K):

-

Preparation:

-

Ensure the N-terminal Boc group is removed by performing a final deprotection cycle as described in Protocol 1.

-

Thoroughly dry the peptide-resin under vacuum for at least 3 hours.

-

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Prepare Reagent K fresh.

-

Add the Reagent K cocktail to the resin (approx. 10-20 mL per gram of resin).[5]

-

Stir or agitate the mixture at room temperature for 1.5 to 3 hours. Peptides with multiple arginine residues may require longer deprotection times.[5][9]

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

-

Precipitation:

-

Reduce the volume of the combined filtrate under a gentle stream of nitrogen or by rotary evaporation until it becomes a syrup.[5]

-

Add the concentrated solution dropwise into a centrifuge tube containing cold (–20°C) methyl tert-butyl ether (MTBE) or diethyl ether (approx. 10-20 times the volume of the concentrate).[9]

-

A white precipitate (the crude peptide) should form.

-

-

Collection and Drying:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

-

Conclusion